N-シクロプロピル-2,3-ジヒドロ-1H-インデン-2-アミン

概要

説明

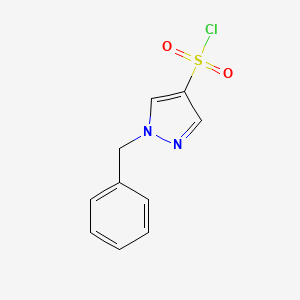

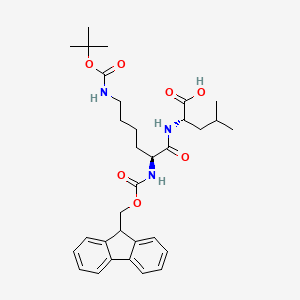

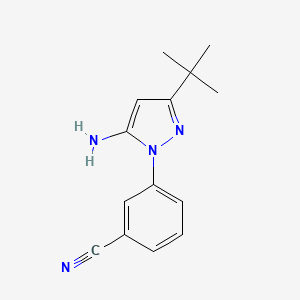

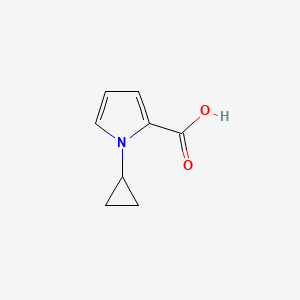

N-cyclopropyl-2,3-dihydro-1H-inden-2-amine is a chemical compound with the CAS Number: 1156777-62-6 . It has a molecular weight of 173.26 .

Synthesis Analysis

The synthesis of N-cyclopropyl-2,3-dihydro-1H-inden-2-amine and its derivatives has been performed in the presence of catalysts . The optimization of neutral rhodium-based catalytic systems by varying the operating conditions and the ligand around the metallic center led to high conversions .Molecular Structure Analysis

The InChI code for N-cyclopropyl-2,3-dihydro-1H-inden-2-amine is 1S/C12H15N/c1-2-4-10-8-12(7-9(10)3-1)13-11-5-6-11/h1-4,11-13H,5-8H2 . The InChI Key is GOLWZRKUWXJVNC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

N-cyclopropyl-2,3-dihydro-1H-inden-2-amine is an oil at room temperature .科学的研究の応用

医薬品合成

N-シクロプロピル-2,3-ジヒドロ-1H-インデン-2-アミン: は、医薬品の合成における貴重な化合物です。その構造は、さまざまな生物学的標的に作用する生物活性分子の作成に役立ちます。 インドール核は、この化合物の成分であり、多くの合成医薬品分子に存在し、複数の受容体に高親和性で結合する治療に使用されます .

触媒開発

触媒開発の分野では、この化合物は、特に新素材や化学物質の開発において、化学反応を促進するために利用できます。 さまざまな条件下で安定した構造を持つため、触媒プロセスに最適な候補となります .

材料科学

この化合物の特性は、電子機器、コーティング、その他の先端材料における潜在的な用途を持つ新素材の開発のために、材料科学で調査されています。 その分子構造は、導電率、柔軟性、耐久性などの材料の特性に貢献する可能性があります .

分析化学

N-シクロプロピル-2,3-ジヒドロ-1H-インデン-2-アミン: は、分析化学において、物質を識別または定量化するための標準または試薬として使用できます。 明確で独特なスペクトル特性により、分光法およびクロマトグラフィーでの使用に適しています .

有機化学研究

この化合物は、より複雑な有機分子の合成のためのビルディングブロックとして使用できるため、有機化学研究において興味深いものです。 さまざまな条件下での反応性と安定性により、有機変換のための汎用性の高い試薬となっています .

生物学的研究

N-シクロプロピル-2,3-ジヒドロ-1H-インデン-2-アミンのようなインドール誘導体は、抗ウイルス、抗炎症、抗がん特性など、さまざまな生物活性を持っていることが示されています。 これにより、生物学的経路の研究と治療薬の開発において重要なものとなっています .

プロテオミクス

この化合物は、プロテオミクス研究においても、特殊製品として使用できます。 タンパク質の発現、機能、構造の研究に役立ち、分子レベルでのさまざまな疾患の理解に貢献する可能性があります .

化学的安全と取り扱い

最後に、この化合物の安全性プロファイルと取り扱い上の注意は、研究用途にとって不可欠です。 物理的および化学的特性を理解することで、実験室での安全な保管、取り扱い、廃棄の慣行が保証されます .

Safety and Hazards

The safety information for N-cyclopropyl-2,3-dihydro-1H-inden-2-amine includes several hazard statements: H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

作用機序

Target of Action

The primary targets of N-cyclopropyl-2,3-dihydro-1H-inden-2-amine are currently unknown. This compound is a relatively new substance and research into its specific targets is ongoing .

Mode of Action

It is known that the compound interacts with its targets, leading to changes in cellular processes .

Biochemical Pathways

The biochemical pathways affected by N-cyclopropyl-2,3-dihydro-1H-inden-2-amine Indole derivatives, which this compound is a part of, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it is possible that this compound may affect similar pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-cyclopropyl-2,3-dihydro-1H-inden-2-amine The compound is known to be an oil at room temperature , which could influence its absorption and distribution in the body.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it is possible that this compound may have similar effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-cyclopropyl-2,3-dihydro-1H-inden-2-amine . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity .

生化学分析

Biochemical Properties

N-cyclopropyl-2,3-dihydro-1H-inden-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to bind with monoamine oxidase enzymes, potentially inhibiting their activity. This interaction can affect the metabolism of neurotransmitters, thereby influencing neurological functions. Additionally, N-cyclopropyl-2,3-dihydro-1H-inden-2-amine may interact with other biomolecules such as receptors and transporters, modulating their functions and contributing to its overall biochemical profile .

Cellular Effects

The effects of N-cyclopropyl-2,3-dihydro-1H-inden-2-amine on various cell types and cellular processes are profound. It can influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, in neuronal cells, it may modulate the release of neurotransmitters, impacting synaptic transmission and plasticity. In other cell types, it could affect metabolic pathways, altering the production and utilization of energy. These cellular effects highlight the compound’s potential in modulating physiological and pathological processes .

Molecular Mechanism

At the molecular level, N-cyclopropyl-2,3-dihydro-1H-inden-2-amine exerts its effects through specific binding interactions with biomolecules. It may act as an inhibitor or activator of enzymes, altering their catalytic activity. For instance, by inhibiting monoamine oxidase, it can increase the levels of monoamine neurotransmitters, thereby affecting mood and behavior. Additionally, N-cyclopropyl-2,3-dihydro-1H-inden-2-amine may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the synthesis of specific proteins .

Temporal Effects in Laboratory Settings

The temporal effects of N-cyclopropyl-2,3-dihydro-1H-inden-2-amine in laboratory settings are crucial for understanding its stability and long-term impact. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, may lead to its gradual breakdown. Long-term studies in vitro and in vivo have indicated that N-cyclopropyl-2,3-dihydro-1H-inden-2-amine can have sustained effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation .

Dosage Effects in Animal Models

The effects of N-cyclopropyl-2,3-dihydro-1H-inden-2-amine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as enhancing neurotransmitter levels and improving cognitive functions. At higher doses, it could lead to toxic or adverse effects, including neurotoxicity and behavioral changes. These dosage-dependent effects underscore the importance of careful dose optimization in potential therapeutic applications .

特性

IUPAC Name |

N-cyclopropyl-2,3-dihydro-1H-inden-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-2-4-10-8-12(7-9(10)3-1)13-11-5-6-11/h1-4,11-13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOLWZRKUWXJVNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2CC3=CC=CC=C3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Amino-1-[4-(dimethylamino)phenyl]urea](/img/structure/B1518052.png)

![2-{4-[2-Amino-4-(trifluoromethyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1518059.png)